Product packaging for 3-[4-(2-Methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol;hydrochloride(Cat. No.:CAS No. 27588-43-8)

3-[4-(2-Methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol;hydrochloride

Cat. No.: B1671558
CAS No.: 27588-43-8
M. Wt: 390.9 g/mol
InChI Key: CFJZBYGTADKWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Eprozinol (B1196935) Dihydrochloride (B599025) Research

The study of eprozinol dihydrochloride has evolved over several decades, with early research laying the groundwork for our current understanding of its pharmacological profile.

Initial research into eprozinol focused on its bronchodilator and anti-bronchoconstrictive properties. nih.gov Studies in the late 1970s and early 1980s explored its potential as a treatment for chronic bronchitis, particularly in patients experiencing dyspnea and cough. wikipedia.org These early investigations were crucial in identifying its primary mechanism of action.

A significant finding from this era was that eprozinol's anti-bronchoconstrictor effects are mediated through its interaction with histamine (B1213489) H1 receptors. ncats.io In vitro studies on guinea pig ileal and tracheal smooth muscle demonstrated that eprozinol acts as a histamine H1 antagonist. nih.gov This research distinguished its mechanism from that of adrenergic system modulators, as propranolol (B1214883) did not affect its in vivo activity on tracheal musculature. ncats.io Furthermore, it was observed that eprozinol is a very weak phosphodiesterase inhibitor, only exhibiting this activity at high concentrations. ncats.io

Comparative studies with other H1 antagonists, such as mepyramine and diphenhydramine, revealed that eprozinol, along with diphenhydramine, exhibited a dualistic mechanism of action on guinea pig ileal and tracheal smooth muscle. nih.gov This dualism refers to a competitive antagonism at lower concentrations and a non-specific component at higher concentrations. nih.gov

The methodologies employed to study eprozinol dihydrochloride have advanced over time, reflecting broader progress in pharmacological research techniques. Early studies predominantly relied on classical in vitro organ bath experiments using animal tissues, such as guinea pig ileum and trachea, to characterize the drug's effects on smooth muscle contraction. nih.govnih.gov These experiments were instrumental in determining pA2 values, which quantify the affinity of an antagonist for its receptor.

In vivo studies in animal models, particularly the guinea pig, were also a cornerstone of early research, allowing for the examination of the compound's effects within a whole biological system. wikipedia.org As research progressed, more sophisticated techniques have been applied to understand the molecular and cellular mechanisms underlying eprozinol's actions. While specific advanced molecular studies on eprozinol are not extensively detailed in the provided context, the evolution of pharmacological research in general has moved towards more targeted molecular assays, receptor binding studies, and exploration of intracellular signaling pathways.

Scope and Significance of Eprozinol Dihydrochloride in Chemical Neuroscience Research

Eprozinol dihydrochloride holds a specific place in chemical neuroscience as a tool to probe the histaminergic system and its role in physiological and pathological processes.

Eprozinol serves as a clear example in mechanistic pharmacology due to its well-defined primary target: the histamine H1 receptor. ncats.io Its activity as an antagonist at this receptor site is the principal mechanism behind its observed anti-bronchoconstrictive effects. ncats.io Studies have shown that its action is independent of the adrenergic system, providing a specific tool to investigate H1 receptor-mediated pathways. ncats.io

The dualistic nature of its interaction with H1 receptors, as observed in some studies, adds another layer to its mechanistic profile. nih.gov At lower concentrations, it acts as a competitive antagonist, while at higher concentrations, a non-specific component of its action becomes apparent. nih.gov This highlights the importance of concentration-dependent effects in pharmacological studies. Research has also clarified that eprozinol does not significantly alter cAMP and cGMP levels in guinea pig trachea at doses that induce relaxation, further refining our understanding of its specific mechanism. ncats.io

Table 1: In Vitro Pharmacological Data for Eprozinol and Comparators

CompoundPreparationAgonistpA2 Value (Competitive Component)pD'2 Value (Non-specific Component)
Eprozinol Guinea Pig IleumHistamine5.643.82
Eprozinol Guinea Pig TracheaHistamine6.023.55
Mepyramine Guinea Pig IleumHistamine9.015.54
Mepyramine Guinea Pig TracheaHistamine8.065.66
Diphenhydramine Guinea Pig IleumHistamine7.804.65
Diphenhydramine Guinea Pig TracheaHistamine7.004.38

Data sourced from a comparative in vitro study on guinea pig smooth muscle. nih.gov

The investigation of eprozinol has contributed to the broader understanding of pharmacology in several ways. Firstly, it has reinforced the concept of receptor-specific antagonism as a therapeutic strategy. By demonstrating a clear link between H1 receptor blockade and its physiological effects, studies on eprozinol have added to the body of evidence supporting the development of targeted therapies. ncats.ionih.gov

Secondly, the exploration of its dualistic interaction mechanism has provided valuable insights into the complex nature of drug-receptor interactions. nih.gov This has helped to illustrate that the effects of a drug can vary with concentration, a fundamental principle in pharmacology.

Finally, the finding that eprozinol's anti-bronchoconstrictor activity is additive with that of isoprenaline, a beta-adrenergic agonist, without any interference, underscores the potential for combination therapies that target different physiological pathways to achieve enhanced therapeutic outcomes. ncats.io This principle is widely applied in the development of treatments for various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31ClN2O2 B1671558 3-[4-(2-Methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol;hydrochloride CAS No. 27588-43-8

Properties

CAS No.

27588-43-8

Molecular Formula

C22H31ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C22H30N2O2.ClH/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19;/h2-11,21-22,25H,12-18H2,1H3;1H

InChI Key

CFJZBYGTADKWKG-UHFFFAOYSA-N

Canonical SMILES

COC(CN1CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl.Cl

Appearance

Solid powder

Other CAS No.

27588-43-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

32665-36-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Brovel
eprozinol
eprozinol dihydrochloride

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Eprozinol Dihydrochloride

Elucidation of Histamine (B1213489) Receptor Interactions

The primary mechanism of eprozinol's action involves its interaction with histamine H1-receptors, which are pivotal in mediating allergic and inflammatory responses, particularly in the smooth muscle of the airways.

Eprozinol (B1196935) functions as a histamine H1-receptor antagonist. H1-receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby helping to relieve allergic reactions. In clinical applications, these agents are used to treat various histamine-mediated allergic conditions. By blocking H1-receptors, eprozinol inhibits the bronchospasm induced by histamine, a key feature of its therapeutic action in respiratory diseases. In vivo studies on guinea pigs have demonstrated that eprozinol administered intravenously causes a clear inhibition of bronchospasm induced by the intravenous perfusion of histamine. nih.gov

The contraction of airway smooth muscle is a primary factor in the narrowing of airways seen in obstructive lung diseases. hilarispublisher.com This contraction is controlled by various extracellular messengers, including histamine, which acts on specific membrane receptors. hilarispublisher.com When histamine binds to H1-receptors on airway smooth muscle cells, it activates a cascade of intracellular events leading to muscle contraction. hilarispublisher.com

Eprozinol exerts its effect by antagonizing this process. As an H1-receptor antagonist, it competitively binds to H1-receptors on the smooth muscle of the tracheal musculature, preventing histamine from binding and initiating the contractile signal. nih.gov This antagonism directly counteracts the bronchoconstrictive effects of histamine, leading to relaxation of the airway smooth muscle and bronchodilation. nih.gov Studies in anesthetized guinea pigs have confirmed that eprozinol effectively inhibits histamine-induced bronchospasm. nih.gov

While eprozinol is established as an H1-receptor antagonist, detailed quantitative data directly comparing its binding affinity (e.g., Ki values) to that of other common antihistamines is not extensively available in the public literature. However, its functional potency has been compared to other bronchodilators. In vivo studies in guinea pigs showed that the intensity of inhibition of histamine-induced bronchospasm by eprozinol was not significantly different from that of isoprenaline and theophylline (B1681296). nih.gov

For context, the binding affinities for several second-generation H1-antihistamines have been characterized, demonstrating a range of potencies for the H1 receptor.

Binding Affinities of Select H1-Antihistamines for the Human H1 Receptor
AntihistamineReceptor Affinity (Ki, nM)
Levocetirizine~3
Desloratadine~0.5-2
Fexofenadine~10

This table presents data for other antihistamines to provide a comparative context for receptor affinity.

Investigation of Non-Adrenergic Mechanisms

Eprozinol's mechanism of action is notably specific, and research has been conducted to exclude its interference with other major physiological pathways, such as the adrenergic system.

The adrenergic system, which includes receptors like alpha-1, alpha-2, beta-1, and beta-2, is a critical pathway for regulating smooth muscle tone. nih.gov Adrenergic agonists can induce bronchodilation (beta-2) or vasoconstriction (alpha-1). nih.gov Extensive in vivo studies have concluded that the mechanisms Eprozinol employs for its anti-bronchoconstrictor and bronchorelaxant activities are "completely independent of the adrenergic system". nih.gov

The anti-bronchoconstrictor effects of eprozinol and the beta-adrenergic agonist isoprenaline are directly additive, indicating they act through different pathways with no interference. nih.gov

The beta-blocker propranolol (B1214883), which would inhibit the action of a beta-adrenergic agonist, has no effect on the in vivo anti-bronchoconstrictor activity of eprozinol on tracheal musculature. nih.gov

Summary of Eprozinol's Interaction with the Adrenergic System
Experimental ConditionObservationConclusion
Combined with Isoprenaline (β-agonist)Effects are additiveNo interference; acts via a separate mechanism. nih.gov
Administered with Propranolol (β-blocker)No effect on Eprozinol's activityAction is not mediated by β-adrenergic receptors. nih.gov

Phosphodiesterase (PDE) enzymes are responsible for degrading cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule that promotes smooth muscle relaxation. nih.govmdpi.com Inhibition of PDEs, particularly PDE4, can lead to increased cAMP levels and subsequent bronchodilation. nih.govmdpi.com Some asthma therapies, like theophylline, function at least in part through non-selective PDE inhibition. mdpi.com

While the primary mechanism of eprozinol is H1-receptor antagonism, its comparable efficacy to theophylline in in-vivo studies warrants consideration of other potential mechanisms. nih.gov A study in anesthetized guinea pigs found that the inhibition of histamine-induced bronchospasm by eprozinol was not significantly different in intensity from that caused by theophylline. nih.gov However, direct studies confirming or refuting a significant phosphodiesterase-inhibiting action for eprozinol are not detailed in the available literature, suggesting this as an area for further investigation.

Exploration of Cyclic Nucleotide (cAMP, cGMP) Dynamics in Response to Eprozinol Dihydrochloride (B599025)

A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the direct effects of Eprozinol dihydrochloride on the dynamics of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Consequently, there is no available data to report on how this compound might modulate the synthesis, degradation, or downstream signaling pathways of these critical second messengers. Future research is warranted to elucidate whether the pharmacological effects of Eprozinol dihydrochloride involve any interaction with the adenylyl cyclase or guanylyl cyclase systems, or with phosphodiesterases that regulate intracellular levels of cAMP and cGMP.

Potential Interactions with Other Molecular Targets

The broader interaction profile of Eprozinol dihydrochloride with other molecular targets is not well-documented in publicly accessible scientific literature.

Comprehensive ligand binding assays and broad-spectrum receptor profiling are standard methods to characterize the selectivity of a compound and identify its potential molecular targets. However, specific data from such studies for Eprozinol dihydrochloride are not available in the current body of scientific research. Therefore, a detailed profile of its binding affinities across a range of receptors, ion channels, and other biologically relevant molecules cannot be provided at this time.

In contrast to the limited data on eprozinol, its structurally related compound, Eprazinone dihydrochloride, has been identified as a ligand for neurokinin receptors (NKRs). nih.gov Research employing pharmacophore modeling and virtual screening has successfully identified eprazinone as a compound with the potential to bind to these receptors, a finding that was subsequently confirmed through in vitro testing. nih.govacs.org

Eprazinone has been shown to specifically interact with the neurokinin 1 receptor (NK1R). medchemexpress.com One study indicated that while eprazinone does displace binding to the NK1R, its inhibitory effect is relatively weak. medchemexpress.com At a concentration of 25 μM, eprazinone exhibited an antagonistic effect of approximately 30% on the binding of a radiolabeled substance P analogue to the NK1R. medchemexpress.com Despite this modest affinity, it is suggested that even this level of NK1R blockade could contribute to its observed mucolytic activity. medchemexpress.com

Table 1: In Vitro Activity of Eprazinone Dihydrochloride at the NK1 Receptor

CompoundReceptorAssayActivityConcentrationSource
EprazinoneNK1[125I]BH-SP Binding Inhibition~30% Antagonistic Effect25 μM medchemexpress.com

The identification of eprazinone as a neurokinin receptor ligand has significant implications for future research on eprozinol. Given the structural similarities between the two molecules, it is plausible that eprozinol may also possess an affinity for neurokinin receptors. This hypothesis warrants direct investigation through dedicated ligand binding studies and functional assays for eprozinol against the family of neurokinin receptors (NK1, NK2, and NK3). Such research would be crucial in determining if the pharmacological profile of eprozinol includes modulation of tachykinin signaling, which is known to be involved in inflammatory processes within the airways. Understanding this potential interaction could provide a more complete picture of eprozinol's mechanism of action.

Preclinical Mechanistic Investigations of Eprozinol Dihydrochloride

In Vitro Pharmacological Studies

Cellular and Tissue-Level Responses to Eprozinol (B1196935) Dihydrochloride (B599025) in Isolated Preparations

In vitro studies on isolated guinea pig trachea have been instrumental in elucidating the direct effects of eprozinol dihydrochloride on respiratory smooth muscle. In these preparations, eprozinol has demonstrated notable relaxant activity on tracheal muscle that has been pre-contracted by various spasmogens. This suggests a direct modulatory effect on the smooth muscle cells themselves, independent of systemic physiological influences. The relaxant effect is observed in a concentration-dependent manner, indicating a specific pharmacological action at the tissue level.

Analysis of Smooth Muscle Contraction Modulation

Eprozinol dihydrochloride exhibits a multifaceted modulation of smooth muscle contraction. Its primary action is a non-competitive antagonism of contractions induced by histamine (B1213489) and serotonin (B10506). This suggests that eprozinol does not compete with these agonists for the same receptor binding site but rather acts at a subsequent step in the contraction signaling cascade. Furthermore, eprozinol has been shown to be a potent inhibitor of the bronchoconstriction induced by slow-reacting substance of anaphylaxis (SRS-A), a key mediator in asthma.

The compound also demonstrates a papaverine-like, non-specific spasmolytic effect on contractions induced by various agents, including acetylcholine (B1216132) and barium chloride. This broad spasmolytic activity points towards a mechanism that is not reliant on a single receptor pathway but may involve a more fundamental process in the excitation-contraction coupling of smooth muscle.

Cellular Signaling Pathway Interrogation in Response to Eprozinol Dihydrochloride

Investigations into the cellular signaling pathways affected by eprozinol dihydrochloride have revealed several key mechanisms. A significant finding is its inhibitory effect on phosphodiesterase (PDE), the enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, eprozinol leads to an accumulation of intracellular cAMP. Increased cAMP levels are known to promote smooth muscle relaxation, providing a biochemical basis for its bronchodilator effects.

Additionally, eprozinol has been shown to interfere with calcium ion (Ca2+) mobilization. It inhibits the influx of extracellular Ca2+ into smooth muscle cells and also hinders the release of Ca2+ from intracellular stores. Since calcium is a critical second messenger for smooth muscle contraction, this dual blockade of calcium availability contributes significantly to its spasmolytic properties.

In Vitro Models for Studying Cellular Biosynthesis Modulation (e.g., Squalene (B77637) Production)

Currently, there is a lack of specific in vitro studies investigating the direct effects of eprozinol dihydrochloride on cellular biosynthesis pathways such as squalene production. Research has primarily focused on its immediate pharmacological effects on smooth muscle function and related signaling cascades.

Non-Human In Vivo Pharmacodynamics

Assessment of Pharmacological Effects in Animal Models

In vivo studies in anesthetized guinea pigs have corroborated the anti-bronchoconstrictive effects of eprozinol dihydrochloride observed in in vitro preparations. medkoo.com When administered intravenously, eprozinol provides significant protection against bronchospasm induced by intravenous infusions of histamine or serotonin. medkoo.com The potency of eprozinol in these models is comparable to that of established bronchodilators like theophylline (B1681296) and isoprenaline. medkoo.com

A key finding from these animal models is that the mechanism of action of eprozinol is independent of the adrenergic system. medkoo.com The anti-bronchoconstrictor effects of eprozinol are not blocked by the beta-blocker propranolol (B1214883), indicating that it does not act via beta-adrenergic receptor stimulation. medkoo.com Furthermore, the bronchodilator effects of eprozinol and isoprenaline are additive, suggesting they act through different pathways. medkoo.com These findings underscore a unique mechanism of action for eprozinol in alleviating bronchoconstriction. medkoo.com

Table 1: Summary of In Vitro Effects of Eprozinol Dihydrochloride

Parameter Observation Implication
Histamine-induced Contraction Non-competitive antagonism Acts downstream of the histamine receptor
Serotonin-induced Contraction Non-competitive antagonism Acts downstream of the serotonin receptor
SRS-A-induced Contraction Potent inhibition Effective against key asthma mediators
Acetylcholine-induced Contraction Non-specific antagonism Broad spasmolytic activity
Barium Chloride-induced Contraction Non-specific antagonism Broad spasmolytic activity
Phosphodiesterase (PDE) Activity Inhibition Increased intracellular cAMP, leading to relaxation
Calcium Influx Inhibition Reduced availability of extracellular Ca2+ for contraction
Intracellular Calcium Release Inhibition Reduced availability of intracellular Ca2+ for contraction

Studies on Organ-Specific Responses in Preclinical Animal Models

Preclinical investigations in anesthetized guinea pigs have provided significant insights into the organ-specific responses to Eprozinol dihydrochloride, particularly concerning its effects on the respiratory system. The primary focus of these studies has been the compound's ability to counteract bronchoconstriction induced by various agents.

In these models, Eprozinol demonstrated a marked inhibitory effect on bronchospasm triggered by intravenous infusions of both histamine and serotonin. nih.gov This anti-bronchoconstrictor activity was found to be comparable in intensity to that of established bronchodilators, isoprenaline and theophylline, when administered intravenously. nih.gov The activity of Eprozinol on the tracheal musculature highlights its direct influence on the airways. nih.gov

The research further explored the interaction of Eprozinol with the adrenergic system, a key pathway in the regulation of bronchial smooth muscle tone. The administration of propranolol, a beta-adrenergic receptor blocker, did not diminish the anti-bronchoconstrictor effects of Eprozinol. nih.gov This finding suggests that Eprozinol's mechanism of action on the airways is independent of the adrenergic pathways, distinguishing it from sympathomimetic bronchodilators like isoprenaline. nih.gov

A summary of the comparative anti-bronchoconstrictor activity is presented in the table below:

CompoundEffect on Histamine-Induced BronchospasmEffect on Serotonin-Induced Bronchospasm
Eprozinol Clear InhibitionClear Inhibition
Isoprenaline Clear InhibitionClear Inhibition
Theophylline Clear InhibitionClear Inhibition

Investigation of Systemic Biological Responses in Mechanistic Animal Studies

Mechanistic animal studies have further elucidated the systemic biological responses to Eprozinol dihydrochloride, building upon the organ-specific findings. The in vivo studies in guinea pigs not only confirmed the potent anti-bronchoconstrictor effects but also explored the systemic interactions of the compound. nih.gov

A key aspect of these investigations was to determine if the systemic administration of Eprozinol interfered with or was influenced by other agents that act on the adrenergic system. When Eprozinol was administered concurrently with isoprenaline, their anti-bronchoconstrictor effects with regard to histamine were found to be directly additive. nih.gov This lack of interference between the two compounds provides further evidence that Eprozinol operates through a mechanism of action that is distinct from the stimulation of adrenergic receptors. nih.gov

The following table summarizes the findings from the investigation of systemic interactions:

Investigated InteractionFindingImplication for Systemic Biological Response
Eprozinol and Isoprenaline Anti-bronchoconstrictor activities are directly additive.No interference between the two compounds, suggesting different mechanisms of action.
Eprozinol and Propranolol Propranolol does not block the anti-bronchoconstrictor effect of Eprozinol.Eprozinol's mechanism is independent of the adrenergic system.

Synthetic Chemistry and Structure Activity Relationship Sar of Eprozinol Dihydrochloride

Synthetic Methodologies for Eprozinol (B1196935) Dihydrochloride (B599025)

The synthesis of Eprozinol, a complex piperazine derivative, involves multi-step processes that have been refined to improve efficiency and yield. The core structure, featuring a central piperazine ring connected to two distinct side chains, requires precise control of chemical reactions to achieve the desired product.

Development of Efficient Synthetic Routes for Eprozinol Dihydrochloride

The synthesis of Eprozinol, chemically known as 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol, centers on the construction of its substituted piperazine core. General synthetic strategies for N-alkyl piperazine derivatives provide a framework for plausible routes to Eprozinol. One common and efficient method involves the nucleophilic substitution reaction where a piperazine derivative is alkylated.

A logical synthetic approach for Eprozinol would involve a convergent synthesis. This strategy consists of preparing two key intermediates separately and then combining them in a final step.

Intermediate 1: 1-(2-methoxy-2-phenylethyl)piperazine. This intermediate can be synthesized by reacting piperazine with a suitable electrophile like 2-methoxy-2-phenylethyl chloride.

Intermediate 2: A three-carbon chain with a phenyl group and a reactive site. An example would be 1-phenyl-3-halopropan-1-ol or a related epoxide.

The key reaction would then be the N-alkylation of Intermediate 1 with Intermediate 2. This is a common strategy for creating complex piperazine-containing drugs. The reaction of an amine (the secondary amine of the piperazine ring) with an alkyl halide is a standard method for forming carbon-nitrogen bonds. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. The final step would involve converting the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Alternative strategies, such as reductive amination, could also be employed. This would involve reacting a piperazine derivative with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. While plausible, this might require more complex starting materials for a molecule with the specific structure of Eprozinol.

Asymmetric Synthesis of Eprozinol Dihydrochloride and its Stereoisomers

Eprozinol possesses two chiral centers, which means it can exist as four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The spatial arrangement of atoms at these centers can significantly influence the drug's interaction with chiral biological targets like receptors and enzymes, potentially leading to differences in efficacy, potency, and side effects among the stereoisomers nih.gov. Therefore, the development of asymmetric synthesis methods to selectively produce a single, desired enantiomer is of great importance in pharmaceutical chemistry chemdiv.com.

Several strategies can be employed for the asymmetric synthesis of chiral molecules like Eprozinol:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For Eprozinol, one could start with a chiral amino alcohol or a chiral epoxide to set one of the stereocenters, followed by subsequent reactions to build the rest of the molecule.

Chiral Catalysis: This method uses a small amount of a chiral catalyst to induce stereoselectivity in a reaction between achiral starting materials. For instance, an asymmetric reduction of a ketone precursor could establish the chiral hydroxyl group in the propanol side chain with high enantiomeric excess.

Chiral Resolution: This technique involves synthesizing the compound as a racemic mixture (an equal mixture of enantiomers) and then separating the desired enantiomer from the unwanted one. This can be achieved by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by using chiral chromatography.

Given the presence of two chiral centers, a stereodivergent synthesis could be employed to access all four stereoisomers for biological evaluation nih.gov. This would likely involve a combination of chiral catalysts and starting materials to control the stereochemistry at each chiral center independently.

Chemical Derivatization and Analog Preparation Strategies

To explore the structure-activity relationship (SAR) of Eprozinol, medicinal chemists synthesize various derivatives and analogs by modifying specific parts of the molecule. The piperazine scaffold is a versatile platform for such modifications nih.goveurekaselect.com. The primary goals of these derivatization strategies are to improve potency, selectivity, and pharmacokinetic properties.

Key modification strategies for Eprozinol could include:

Modification of the Phenyl Rings: Substituents can be introduced onto either of the two phenyl rings. Adding electron-donating or electron-withdrawing groups, or bulky substituents, can probe the steric and electronic requirements of the receptor binding pocket.

Alterations to the Methoxy Group: The methyl ether at one of the chiral centers could be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to investigate the impact of size and lipophilicity in this region of the molecule. It could also be converted to a hydroxyl group to explore potential new hydrogen bonding interactions.

Changes to the Propanol Linker: The length of the three-carbon chain connecting the piperazine ring to the phenylpropanol moiety could be shortened or lengthened to determine the optimal distance between these two key structural features.

Piperazine Ring Substitution: While the piperazine ring itself is central to the structure, modifications such as adding substituents on the carbon atoms of the ring could be explored, although this would significantly increase synthetic complexity.

These derivatization efforts are guided by SAR data and computational modeling to rationally design new compounds with enhanced therapeutic profiles researchgate.netmdpi.com.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a drug molecule relates to its biological activity nih.gov. For Eprozinol, these studies aim to identify the key molecular features responsible for its effects and to guide the design of more effective analogs.

Correlating Structural Modifications with Receptor Binding and Functional Activity

A significant breakthrough in understanding Eprozinol's mechanism of action was the identification of its activity as a ligand for neurokinin receptors (NKRs) wikipedia.org. NKRs, such as the NK-1 receptor, are involved in various physiological processes, and their antagonists have therapeutic applications wikipedia.orgnih.gov. The SAR of Eprozinol can, therefore, be interpreted in the context of its interaction with these receptors.

Hypothetical SAR based on Neurokinin Receptor Binding:

Structural Modification of EprozinolExpected Impact on Receptor Binding/Functional ActivityRationale
Substitution on the phenyl ringsPotentially significant changes in affinity and selectivity.The aromatic rings likely engage in pi-stacking or hydrophobic interactions within the receptor pocket. Substituents can alter these interactions.
Removal or replacement of the hydroxyl groupLikely decrease in binding affinity.The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in the binding site.
Alteration of the methoxy groupMay affect potency and selectivity.This group contributes to the steric and electronic profile of one of the side chains, influencing its fit within the receptor.
Change in stereochemistryExpected to have a major impact on activity.Biological receptors are chiral, and typically only one stereoisomer of a drug will bind with high affinity, demonstrating the principle of stereoselectivity nih.gov.

These correlations are essential for optimizing the molecule's interaction with its target, which in turn influences its functional activity, such as its bronchodilator effects nih.govresearchgate.net.

Identification of Pharmacophores and Key Structural Motifs for Eprozinol Dihydrochloride's Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on its structure and its identified activity at neurokinin receptors, a pharmacophore model for Eprozinol can be proposed.

The key structural motifs that likely constitute the pharmacophore for Eprozinol's activity include:

Two Aromatic/Hydrophobic Regions: Provided by the two phenyl groups. These are crucial for establishing hydrophobic and aromatic interactions within the receptor's binding site.

A Basic Amine Center: The protonatable nitrogen atom of the piperazine ring. At physiological pH, this nitrogen would be positively charged, allowing for a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor.

A Hydrogen Bond Donor/Acceptor: The hydroxyl group on the propanol side chain is a critical feature that can form hydrogen bonds, which are vital for high-affinity binding.

A Defined Spatial Arrangement: The specific 3D orientation of these features, dictated by the piperazine ring and the flexible side chains, is essential for the molecule to adopt the correct conformation to fit into the receptor's binding pocket.

The combination of these features—two hydrophobic areas, a basic center, and a hydrogen-bonding group, all held in a specific geometric arrangement—defines the pharmacophore of Eprozinol and is critical for its biological activity.

Computational Approaches in Eprozinol Dihydrochloride SAR Analysis

There is no publicly available research that details the application of computational approaches to analyze the structure-activity relationship (SAR) of Eprozinol Dihydrochloride. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are powerful tools in modern drug discovery to understand how a molecule's chemical structure relates to its biological activity. However, specific studies employing these techniques to investigate Eprozinol Dihydrochloride and its interactions with biological targets have not been published in the scientific literature. Therefore, no data tables or detailed research findings on the computational SAR analysis of this compound can be provided.

Future Directions and Emerging Research Paradigms for Eprozinol Dihydrochloride

Integration of Omics Technologies

Omics technologies offer a holistic view of the molecular changes induced by a pharmacological agent within a biological system. By simultaneously measuring entire sets of molecules like proteins, metabolites, and transcripts, researchers can uncover novel mechanisms of action and biological impacts.

The application of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) to Eprozinol (B1196935) Dihydrochloride (B599025) research could provide unprecedented insight into its molecular mechanisms. Proteomic analysis would identify and quantify changes in the protein landscape of target cells, such as bronchial epithelial cells, following treatment. This could reveal direct protein targets or downstream signaling pathways affected by the compound. For instance, proteomic studies on respiratory system effects have been used to identify changes in inflammatory networks and protein-protein interactions. nih.gov

Metabolomics would complement this by measuring fluctuations in endogenous metabolites, offering a functional readout of the cellular state. nih.gov This approach can identify metabolic pathways significantly altered by Eprozinol Dihydrochloride, potentially uncovering new therapeutic effects or explaining its known actions, such as mucus breakdown, from a metabolic perspective. Integrated analysis of both datasets could link drug-induced protein changes to functional metabolic outcomes.

Table 1: Illustrative Data from a Hypothetical Proteomics/Metabolomics Study on Eprozinol Dihydrochloride

This table is for illustrative purposes only, as specific data for Eprozinol Dihydrochloride is not available in the reviewed literature.

Analysis TypeMolecule IDFold Change (Treated vs. Control)Implicated Pathway
ProteomicsProtein XData Not AvailableData Not Available
ProteomicsProtein YData Not AvailableData Not Available
MetabolomicsMetabolite AData Not AvailableData Not Available
MetabolomicsMetabolite BData Not AvailableData Not Available

Transcriptomics in Elucidating Eprozinol Dihydrochloride-Mediated Gene Expression Changes

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool for understanding how a drug modulates gene expression. arxiv.orgf1000research.com By employing techniques like RNA-sequencing, researchers could analyze the transcriptomic profile of relevant cell lines or tissues before and after exposure to Eprozinol Dihydrochloride. elifesciences.orgnih.gov This would reveal which genes are significantly upregulated or downregulated.

Such an analysis could identify the genetic basis for the drug's therapeutic effects and potential off-target effects. For example, identifying the upregulation of genes involved in mucin degradation or the downregulation of pro-inflammatory genes could provide a genetic explanation for its mucolytic and anti-inflammatory properties. These studies can reveal dynamic, dose-dependent changes in gene expression and highlight key transcription factors involved in the drug's response. mdpi.com

Table 2: Representative Data from a Potential Transcriptomics Analysis of Eprozinol Dihydrochloride

This table is for illustrative purposes only, as specific data for Eprozinol Dihydrochloride is not available in the reviewed literature.

Gene SymbolLog2 Fold Changep-valueBiological Function
GENE-AData Not AvailableData Not AvailableData Not Available
GENE-BData Not AvailableData Not AvailableData Not Available
GENE-CData Not AvailableData Not AvailableData Not Available

Computational and In Silico Modeling Approaches

Computational modeling provides predictive insights into drug behavior, from receptor interactions to pharmacokinetic profiles, reducing the time and cost associated with traditional laboratory experiments.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method could be used to screen Eprozinol Dihydrochloride against a library of known protein receptors to identify potential molecular targets. The output, often a "docking score" or binding energy in kcal/mol, indicates the binding affinity. nih.govbiointerfaceresearch.com

Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of the atoms and molecules in the complex over time. nih.govactascientific.com This provides a more dynamic and physiologically relevant view of the binding stability and the specific intermolecular interactions (e.g., hydrogen bonds) that hold the drug in the receptor's active site. Such studies would be invaluable in confirming primary targets and understanding the structural basis of the drug's activity.

Table 3: Example Output from a Putative Molecular Docking Study of Eprozinol Dihydrochloride

This table is for illustrative purposes only, as specific data for Eprozinol Dihydrochloride is not available in the reviewed literature.

Target ReceptorBinding Energy (kcal/mol)Key Interacting Amino Acid Residues
Receptor AData Not AvailableData Not Available
Receptor BData Not AvailableData Not Available

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity using mathematical models. wikipedia.orgjocpr.com A QSAR model is developed from a dataset of compounds with known activities, and it can then be used to predict the activity of new, untested molecules. wikipedia.orgmdpi.com

For Eprozinol Dihydrochloride, a QSAR study could be part of a broader analysis of related chemical structures to identify the key molecular features (descriptors) responsible for its bronchodilator or mucolytic effects. nih.gov These descriptors can include physicochemical properties like lipophilicity, size, and electronic characteristics. science.gov The resulting model could guide the design of new analogs with potentially enhanced potency or improved pharmacokinetic properties. jocpr.com

Table 4: Conceptual Framework for a QSAR Model Involving Eprozinol Dihydrochloride Analogs

This table is for illustrative purposes only, as specific data for Eprozinol Dihydrochloride is not available in the reviewed literature.

Molecular DescriptorCorrelation with ActivityModel Contribution
LogP (Lipophilicity)Data Not AvailableData Not Available
Molecular WeightData Not AvailableData Not Available
Hydrogen Bond DonorsData Not AvailableData Not Available

Physiologically Based Pharmacokinetic (PBPK) Modeling in Non-Human Systems

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on physiological and anatomical parameters as well as the drug's physicochemical properties. nih.govmdpi.com PBPK models are composed of compartments representing different organs and tissues connected by blood flow. nih.gov

Developing a PBPK model for Eprozinol Dihydrochloride in preclinical species (e.g., rodents or monkeys) would allow for the simulation of its pharmacokinetic profile. nih.gov This can predict drug concentrations in specific tissues, such as the lungs, which is often not feasible to measure directly. mdpi.com Such models are powerful tools for extrapolating pharmacokinetics across different species and can help predict human pharmacokinetics based on preclinical data, thereby accelerating drug development. nih.govmdpi.com

Table 5: Key Input Parameters for a PBPK Model in a Non-Human System

This table is for illustrative purposes only, as specific data for Eprozinol Dihydrochloride is not available in the reviewed literature.

Parameter TypeSpecific ParameterValue
Physiological Organ Blood Flow (e.g., Lung)Data Not Available
Organ Volume (e.g., Lung)Data Not Available
Drug-Specific Molecular WeightData Not Available
Plasma Protein BindingData Not Available
Blood-to-Plasma RatioData Not Available
Intrinsic ClearanceData Not Available

Alternative Research Modalities

The imperative to enhance the efficiency and ethical standards of drug development has catalyzed the creation of sophisticated alternatives to conventional animal testing. These new modalities offer the promise of generating more accurate, human-relevant data for compounds such as eprozinol dihydrochloride.

For decades, preclinical respiratory research has relied on animal models. However, significant differences in lung physiology and morphology between common laboratory animals and humans can limit the direct translatability of findings. The development of advanced in vitro and in silico models represents a critical step toward overcoming these limitations.

In vitro models using primary human cells are at the forefront of this shift. For respiratory research, primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) provide a highly relevant system. selvita.com These cultures differentiate to form a pseudostratified epithelium that mimics the human airway, complete with mucus-producing goblet cells and functioning cilia. frontiersin.org Such platforms are ideal for investigating the dual mechanisms of eprozinol, which include both bronchodilator and mucolytic effects. patsnap.comdrugbank.com Researchers can study the compound's direct impact on mucus viscosity, ciliary beat frequency, and epithelial barrier integrity in a human-specific context. promocell.com

Table 1: Comparison of Research Models for Eprozinol Dihydrochloride This interactive table compares traditional animal models with modern in vitro alternatives for studying Eprozinol Dihydrochloride.

Feature Traditional Animal Models (e.g., Guinea Pig) Advanced In Vitro Models (e.g., ALI Cultures)
Biological Relevance Moderate; species-specific differences in airway structure and immune response. High; uses human-derived cells, mimicking human airway epithelium.
Throughput Low; time-consuming and resource-intensive. High; allows for scalable screening of multiple parameters. promocell.com
Mechanistic Insight Good for systemic effects, but cellular mechanisms can be difficult to isolate. Excellent for isolating specific cellular and molecular mechanisms.
Ethical Concerns High; involves the use of live animals. Low; reduces or replaces the need for animal testing.

| Eprozinol Application | Studying induced bronchospasm and systemic responses. nih.gov | Quantifying effects on mucociliary clearance, barrier function, and cellular signaling. selvita.com |

Complementing these cellular models, in silico or computational approaches offer powerful predictive capabilities for inhaled drug development. researchgate.net These methods can simulate drug behavior from delivery to action, significantly refining the research process.

Key in silico tools applicable to eprozinol research include:

Computational Fluid Dynamics (CFD): CFD models can simulate the airflow and particle deposition of inhaled eprozinol within realistic 3D models of the human respiratory tract. nih.govnih.gov This allows for the optimization of aerosol delivery systems to ensure the drug reaches its intended site of action.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Once deposition is predicted, PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of eprozinol. aerosol-soc.com By integrating drug-specific properties with human physiological data, these models can predict local lung concentrations and systemic exposure, bridging the gap between preclinical data and human pharmacokinetics. nih.gov

Table 2: In Silico Tools for Eprozinol Dihydrochloride Research This interactive table summarizes computational tools that can be applied to the research and development of inhaled Eprozinol Dihydrochloride.

Tool Application for Eprozinol Dihydrochloride Key Advantage
Computational Fluid Dynamics (CFD) Predicts regional deposition patterns of inhaled eprozinol aerosol within the airways. nih.gov Optimizes inhaler device design and formulation for targeted lung delivery. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) Modeling Simulates drug absorption, distribution, and clearance to predict lung and systemic concentrations. aerosol-soc.com Translates preclinical data to predict human pharmacokinetic profiles without extensive clinical trials.

| Structure-Activity Relationship (SAR) | Identifies relationships between the molecular structure of eprozinol derivatives and their biological activity. | Guides the design of new analogues with improved efficacy or properties. |

Microphysiological systems (MPS), commonly known as organ-on-a-chip technologies, represent a significant leap beyond traditional 2D cell cultures. These microfluidic devices recapitulate the 3D architecture, tissue-tissue interfaces, and mechanical microenvironments of human organs. news-medical.netnih.gov A "lung-on-a-chip" (LOC) is particularly well-suited for studying respiratory diseases and the effects of inhaled therapeutics like eprozinol. physiology.orgbecytes.com

A typical LOC model for studying obstructive airway disease consists of two parallel microchannels separated by a porous, flexible membrane. aip.org Human bronchial epithelial cells are cultured on one side of the membrane (the "air" channel), while human pulmonary microvascular endothelial cells are grown on the other (the "blood" channel). frontiersin.org This co-culture establishes the critical air-blood barrier. eco-vector.com The system allows for the flow of air across the epithelium and a blood surrogate through the vascular channel, while also applying cyclic mechanical stretching to simulate the physical forces of breathing. frontiersin.org

For eprozinol research, a LOC platform could be used to:

Model Disease States: The chip can be used to model diseases like asthma or COPD by introducing inflammatory cytokines or stimulants like histamine (B1213489) to induce bronchoconstriction and an inflammatory response. eco-vector.comnih.gov

Investigate Drug Mechanisms: Eprozinol can be introduced into the air channel to directly assess its effect on epithelial cells or into the vascular channel to study systemic delivery. This allows researchers to visualize and quantify the drug's impact on smooth muscle cell contraction, epithelial barrier function, and inflammatory mediator secretion in a dynamic, multi-cell-type environment. nih.gov

Personalized Medicine: By using cells derived from specific patients (e.g., those with severe asthma or COPD), LOC devices could be used to test individual responses to eprozinol, paving the way for personalized therapeutic strategies. nih.gov

Table 3: Potential Lung-on-a-Chip Study Design for Eprozinol Dihydrochloride This interactive table outlines a hypothetical study using a lung-on-a-chip platform to investigate Eprozinol Dihydrochloride.

Component Description Research Question Addressed
Cellular Model Co-culture of primary human bronchial epithelial cells and pulmonary endothelial cells. aip.org How does eprozinol affect the airway's epithelial-endothelial barrier during inflammation?
Mechanical Stimulus Cyclic stretching at 10% strain to mimic breathing. frontiersin.org Is eprozinol's efficacy influenced by the mechanical forces of respiration?
Disease Induction Introduction of histamine or serotonin (B10506) into the microchannels. nih.gov Can eprozinol effectively reverse induced bronchoconstriction and barrier disruption in a human-relevant model?
Drug Administration Aerosolized eprozinol delivered to the epithelial (airway) channel. What is the direct effect of eprozinol on mucus secretion and ciliary function under dynamic conditions?

| Readouts | Real-time imaging, transepithelial electrical resistance (TEER), cytokine analysis from channel effluent. | What are the precise cellular and molecular responses to eprozinol in a system that mimics a living lung? |

Q & A

Q. What is the molecular structure and pharmacological classification of eprozinol dihydrochloride?

Eprozinol dihydrochloride (C₂₂H₃₀N₂O₂·2HCl) is a histamine-1 (H₁) receptor antagonist. Its structure includes a piperazine-propanol backbone substituted with a 2-methoxy-2-phenylethyl group and an α-phenyl group. The dihydrochloride salt form enhances stability and solubility for pharmacological applications. Researchers should verify purity (>99%) via HPLC or NMR and cross-reference with regulatory databases (e.g., FDA Unique Ingredient Identifier X9AMI360PI) .

Q. How does eprozinol dihydrochloride interact with histamine receptors in experimental models?

The compound competitively inhibits H₁ receptors, reducing histamine-induced bronchoconstriction and vascular permeability. Methodologically, use in vitro binding assays (e.g., radioligand displacement with [³H]-mepyramine) and validate results with in vivo models (e.g., guinea pig tracheal smooth muscle contraction). Ensure dose-response curves account for dihydrochloride’s higher molar mass compared to freebase forms .

Q. What analytical techniques are recommended for characterizing eprozinol dihydrochloride in formulation studies?

Employ orthogonal methods:

  • HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity.
  • Karl Fischer titration for water content.
  • Mass spectrometry (ESI+) to confirm molecular ion peaks (m/z 427.4 for base + 2HCl). Cross-validate with Certificate of Analysis (COA) data from reputable suppliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for eprozinol dihydrochloride across studies?

Discrepancies often arise from differences in salt form (dihydrochloride vs. hydrochloride), solvent systems, or receptor assay conditions. To address this:

  • Standardize molar equivalents (account for HCl counterions).
  • Replicate experiments using harmonized protocols (e.g., MIACARM guidelines for cellular assays).
  • Perform meta-analyses with stratification by study design (e.g., randomized vs. observational) .

Q. What strategies optimize synthesis of eprozinol dihydrochloride while minimizing genotoxic impurities?

Key steps include:

  • Reaction monitoring : Use inline FTIR to track piperazine alkylation and avoid over-chlorination.
  • Purification : Crystallize the dihydrochloride salt from ethanol/water to remove residual amines.
  • Genotoxin screening : Apply ICH M7 guidelines with Ames testing for intermediates like 3,3'-dimethylbenzidine derivatives .

Q. How do researchers design dose-escalation studies for eprozinol dihydrochloride in neuroinflammatory models?

  • In vitro : Use microglial BV2 cells with LPS-induced TNF-α release (IC₅₀ determination).
  • In vivo : Apply the compound intraperitoneally in murine models (e.g., MPTP-induced Parkinson’s) at 1–10 mg/kg. Monitor H₁ receptor occupancy via PET imaging (e.g., [¹¹C]-doxepin). Include vehicle controls with matched HCl concentrations to isolate salt-specific effects .

Q. What safety protocols are critical for handling eprozinol dihydrochloride in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats (per OSHA Hazard Communication Standard).
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste (EPA Category 2 carcinogen) .

Methodological Considerations Table

Research AspectRecommended Technique/ProtocolKey References
Purity VerificationHPLC-UV (C18, 0.1% TFA gradient)
Receptor Binding AffinityRadioligand displacement assays
Toxicity ScreeningAmes test + ICH M7 compliance
Formulation StabilityKarl Fischer titration + accelerated aging (40°C/75% RH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.